molecular formula C21H28Cl2N4O B2821200 (1-(4-chlorophenyl)cyclopentyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189713-70-9

(1-(4-chlorophenyl)cyclopentyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2821200
CAS No.: 1189713-70-9
M. Wt: 423.38
InChI Key: JBYWUAWYGYMEGH-UHFFFAOYSA-N
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Description

The compound “(1-(4-chlorophenyl)cyclopentyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” is a complex organic molecule. It contains a cyclopentyl group attached to a 4-chlorophenyl group, and a piperazine ring attached to an imidazole ring. The molecular formula of this compound is C21H28Cl2N4O, with an average mass of 423.379 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several different types of chemical groups. These include a cyclopentyl group, a 4-chlorophenyl group, an ethyl-imidazole group, and a piperazine group . Further structural analysis would require more specific data or computational modeling.

Scientific Research Applications

Anticancer and Antituberculosis Studies

A research study investigated the synthesis and biological activities of derivatives similar to the mentioned compound. These derivatives exhibited significant anticancer and antituberculosis activities. Some specific compounds showed promising results in in vitro studies against human breast cancer cell lines and against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Metal-based Chemotherapy

Another study focused on novel metal-based chemotherapy against tropical diseases, using compounds structurally related to the one . These complexes showed higher growth inhibitory activity against Trypanosoma cruzi, the agent of Chagas disease, than their respective parental compounds (Navarro et al., 2000).

Synthesis Process

Research on the synthesis process of similar compounds, like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, has been conducted. This study outlines the methodology for creating these compounds, which are structurally related to the compound (Zheng Rui, 2010).

Molecular Interaction Studies

Molecular interaction studies have been conducted on related compounds, focusing on their interaction with biological receptors. Such research helps in understanding the drug-receptor interaction mechanisms, which is crucial for drug development (Shim et al., 2002).

Antibacterial Activity

The synthesis and antibacterial activity of imidazothiadiazoles and heterocyclic-amine Mannich-base hydrochloride, which are structurally related to the compound , have been studied. This research focuses on the development of new compounds with potential antibacterial properties (Hu et al., 2008).

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, as well as investigation of its physical and chemical properties. Additionally, more detailed studies on its synthesis and chemical reactions could also be beneficial .

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O.ClH/c1-2-24-12-11-23-20(24)26-15-13-25(14-16-26)19(27)21(9-3-4-10-21)17-5-7-18(22)8-6-17;/h5-8,11-12H,2-4,9-10,13-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYWUAWYGYMEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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